molecular formula C10H18BrNO2 B1487678 (S)-1-Boc-3-(Bromomethyl)pyrrolidine CAS No. 1067230-64-1

(S)-1-Boc-3-(Bromomethyl)pyrrolidine

Cat. No. B1487678
M. Wt: 264.16 g/mol
InChI Key: NQNGQGISAMHLST-MRVPVSSYSA-N
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Description

“(S)-1-Boc-3-(Bromomethyl)pyrrolidine” is a chemical compound with the molecular weight of 264.16 . It is also known as "3(S)-BROMOMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER" .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the use of cyclic or acyclic precursors . For instance, one of the starting points for the synthesis of certain derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . It is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used .

Scientific Research Applications

Synthesis Methods

  • Iron Catalyzed Cross-Coupling and Ring Closing Metathesis : N-Boc protected pyrrolidines, including compounds similar to (S)-1-Boc-3-(Bromomethyl)pyrrolidine, have been synthesized using iron-catalyzed cross-coupling followed by ring closing metathesis (Østergaard et al., 2002).
  • Palladium-Catalyzed α-Arylation : The enantioselective α-arylation of N-Boc pyrrolidine, closely related to (S)-1-Boc-3-(Bromomethyl)pyrrolidine, has been achieved using palladium catalysis (Barker et al., 2011).

Ring Contraction and Transformation

  • Ring Contraction of Piperidines to Pyrrolidines : A study shows the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, demonstrating a process related to the transformation of (S)-1-Boc-3-(Bromomethyl)pyrrolidine (Tehrani et al., 2000).
  • Reduction and Transformation into Piperidin-3-ones : The reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their subsequent transformation into piperidin-3-ones offers insights into chemical transformations relevant to (S)-1-Boc-3-(Bromomethyl)pyrrolidine (D’hooghe et al., 2008).

Alkaloid Syntheses

  • Copper-Mediated Organolithium Reagents in Alkaloid Syntheses : Research involving scalemic 2-pyrrolidinylcuprates, which may be derived from compounds like (S)-1-Boc-3-(Bromomethyl)pyrrolidine, has been conducted for the synthesis of various alkaloids (Dieter et al., 2005).

Chiral Synthesis and Asymmetric Deprotonation

  • Asymmetric Synthesis of 2-Aryl-Boc-Pyrrolidines : Highly enantioselective synthesis methods for compounds like (S)-1-Boc-3-(Bromomethyl)pyrrolidine have been developed, highlighting the importance of chiral synthesis in this field (Wu et al., 1996).

Enantioselective Processes and Synthetic Applications

  • Enantioselective Deprotonation and Synthesis : Studies on the enantioselective deprotonation of N-Boc-piperidine and its implications for the synthesis of related compounds, including (S)-1-Boc-3-(Bromomethyl)pyrrolidine, offer valuable insights (Bailey et al., 2002).
  • Partial Reduction of Pyrroles and Natural Product Synthesis : Research on the partial reduction of N-Boc pyrroles, related to the chemical structure of (S)-1-Boc-3-(Bromomethyl)pyrrolidine, provides insights into routes for natural product synthesis (Donohoe & Thomas, 2007).

Safety And Hazards

The safety data sheet for “(S)-1-Boc-3-(Bromomethyl)pyrrolidine” was not found in the available resources .

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives have shown promise in the treatment of various human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNGQGISAMHLST-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679930
Record name tert-Butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-3-(Bromomethyl)pyrrolidine

CAS RN

1067230-64-1
Record name tert-Butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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